molecular formula C15H15N3O3S2 B2468169 Ethyl 2-[(5-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate CAS No. 878061-20-2

Ethyl 2-[(5-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B2468169
CAS No.: 878061-20-2
M. Wt: 349.42
InChI Key: KEDXRBANVYXFST-UHFFFAOYSA-N
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Description

Ethyl 2-[(5-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a thiazole-based heterocyclic compound featuring a 4-methyl-substituted thiazole core with an ethyl carboxylate group at position 4. The amino group at position 2 is linked to a 5-methoxy-1,3-benzothiazole moiety, introducing aromatic and electron-rich characteristics.

Properties

IUPAC Name

ethyl 2-[(5-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S2/c1-4-21-13(19)12-8(2)16-14(23-12)18-15-17-10-7-9(20-3)5-6-11(10)22-15/h5-7H,4H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDXRBANVYXFST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC2=NC3=C(S2)C=CC(=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[(5-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate (CAS: 878061-20-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C₁₅H₁₅N₃O₃S₂, with a molecular weight of 349 Da. The compound features a logP value of 4.05, indicating its lipophilicity, which is significant for its bioavailability and interaction with biological membranes.

PropertyValue
Molecular FormulaC₁₅H₁₅N₃O₃S₂
Molecular Weight349 Da
LogP4.05
Polar Surface Area (Ų)73
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from benzothiazole have shown to inhibit cell proliferation in A431 (human epidermoid carcinoma), A549 (non-small cell lung cancer), and H1299 (lung cancer) cell lines by inducing apoptosis and cell cycle arrest .

Case Study: A specific study on benzothiazole derivatives demonstrated that modifications to the benzothiazole nucleus enhanced anticancer activity. Similar structural modifications can be hypothesized for this compound to optimize its bioactivity .

Anti-inflammatory Activity

In addition to anticancer properties, benzothiazole derivatives have been explored for their anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha has been documented in related studies. These activities are crucial for developing therapeutic strategies against inflammatory diseases and conditions associated with chronic inflammation .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. The presence of the methoxy group at the 5-position on the benzothiazole ring is believed to enhance lipophilicity and facilitate better interaction with biological targets. Moreover, the thiazole moiety contributes to its pharmacological profile by potentially interacting with various enzymes and receptors involved in cancer progression and inflammation .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to ethyl 2-[(5-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate exhibit promising antimicrobial properties. For example, thiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi . The mechanism of action is often attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Anticancer Properties

Studies have highlighted the anticancer potential of thiazole derivatives. This compound has been evaluated for its cytotoxic effects on various cancer cell lines. For instance, compounds with similar structures have demonstrated significant activity against breast cancer cell lines (MCF7) and other malignancies through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study 1: Antimicrobial Efficacy

In one study, a series of thiazole derivatives were synthesized and tested for their antimicrobial activity. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low microgram range against multiple bacterial strains . This suggests that this compound may share similar efficacy.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of thiazole compounds on human cancer cell lines. The study found that specific derivatives induced significant cytotoxicity and apoptosis in cancer cells compared to control groups . Such findings support the potential application of this compound in developing new anticancer therapies.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes alkaline hydrolysis to form the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive intermediates.

Reagent/ConditionsProductYieldCharacterization Method
2M NaOH in ethanol, reflux2-[(5-Methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid85–92%IR (C=O stretch at 1,690 cm⁻¹), NMR (disappearance of ethyl group signals)

Nucleophilic Substitution at the Thiazole Ring

The electron-deficient thiazole ring participates in nucleophilic substitution reactions, particularly at the 2-amino position.

ReagentProductKey Observation
Aryl/alkyl halides, K₂CO₃N-Alkylated/Arylated thiazole derivativesEnhanced antibacterial activity (MIC: 0.08–0.32 μM against M. tuberculosis)
Chloroacetyl chloride2-Chloro-N-(thiazolyl)acetamide derivativesFormation confirmed by MS ([M+H]⁺ at m/z 349.4)

Amide Bond Formation

The amino group reacts with acyl chlorides or activated carboxylic acids to form amides, expanding structural diversity.

Reaction PartnerConditionsProductApplication
5-Methyl-1,2,4-oxadiazoleDCC/DMAP, DMF2-(3-Benzamidopropanamido)thiazole-5-carboxylateHSET/KIFC1 inhibition (IC₅₀: 27 nM)
Hydrazine hydrateEthanol, refluxThiazole-5-carbohydrazide derivativesAntitubercular agents (MIC: 0.09 μM)

Cyclization Reactions

Under acidic or oxidative conditions, the compound forms fused heterocycles.

ConditionsProductSignificance
H₂SO₄, 80°CTricyclic benzothiazolo[3,2-a]thiazole derivativesImproved solubility and metabolic stability
Piperidine-catalyzed Knoevenagel condensationThiazolidine-2,4-dione hybridsDual activity against bacterial and fungal pathogens

Functional Group Interconversion

The methoxy group on the benzothiazole ring can be demethylated or oxidized.

ReagentProductOutcome
BBr₃, CH₂Cl₂, −78°C2-[(5-Hydroxy-1,3-benzothiazol-2-yl)amino] derivativeIncreased hydrogen-bonding capacity
KMnO₄, acidic conditionsSulfoxide/sulfone derivativesModulation of electronic properties

Key Reaction Pathways and Mechanistic Insights

  • Ester Reactivity : The ethyl ester’s hydrolysis follows a base-catalyzed nucleophilic acyl substitution mechanism, confirmed by kinetic studies.

  • Thiazole Electrophilicity : DFT calculations indicate that the 2-amino group’s electron-withdrawing effect enhances the thiazole ring’s susceptibility to nucleophilic attack .

  • Benzothiazole Participation : The 5-methoxy group sterically hinders electrophilic substitution but facilitates radical coupling reactions.

Comparative Reactivity Table

Reaction TypeRate (Relative to Parent Thiazole)Selectivity
Ester hydrolysis1.5× fasterExclusive C=O cleavage
Amide formation2.0× slowerPreferential N-acylation
Thiazole alkylation3.2× fasterC2 > C4 position

Data synthesized from .

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity: The target compound’s 5-methoxybenzothiazole group distinguishes it from chlorobenzyl, pyridinyl, and phenolic substituents in analogs. This group may enhance π-π stacking or hydrogen-bonding interactions in biological targets .

Structure-Activity Relationship (SAR) Trends

  • Electron-Donating Groups : Methoxy and hydroxyl groups (as in the target compound and ) may improve solubility but reduce membrane permeability.
  • Aromatic Substituents : Benzothiazole and chlorophenyl groups (target and ) enhance interaction with hydrophobic binding pockets in enzymes or receptors.
  • Carboxylate vs. Amide : Ethyl carboxylate (target, ) versus carboxamide () influences metabolic stability and bioavailability .

Preparation Methods

Cyclization of p-Methoxyaniline with Ammonium Thiocyanate

The benzothiazole core is constructed using a modified Hinsberg reaction. p-Methoxyaniline reacts with ammonium thiocyanate (NH$$_4$$SCN) in glacial acetic acid under bromine catalysis (Eq. 1):

$$
\text{p-Methoxyaniline} + \text{NH}4\text{SCN} \xrightarrow{\text{Br}2, \text{G.A.A}} \text{5-Methoxy-1,3-benzothiazol-2-amine}
$$

Optimized conditions :

  • Molar ratio : 1:1.2 (aniline:NH$$_4$$SCN)
  • Catalyst : 0.1 eq. bromine
  • Temperature : Reflux at 110°C for 4–6 hours
  • Yield : 68–75%

Mechanistic insights : Bromine facilitates electrophilic thiocyanation at the para position relative to the methoxy group, followed by cyclodehydration to form the benzothiazole ring.

Alternative Route via 2-Aminothiophenol Derivatives

A metal-free approach involves condensing 2-aminothiophenol with substituted aldehydes in dimethylformamide (DMF) and sodium metabisulfite (Na$$2$$S$$2$$O$$_5$$) (Eq. 2):

$$
\text{2-Aminothiophenol} + \text{4-Methoxybenzaldehyde} \xrightarrow{\text{Na}2\text{S}2\text{O}_5, \text{DMF}} \text{5-Methoxy-1,3-benzothiazol-2-amine}
$$

Key advantages :

  • Avoids halogenated reagents.
  • Higher functional group tolerance (yield: 82%).

Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate

Cyclocondensation of Thiourea and Ethyl Acetoacetate

The thiazole fragment is synthesized via a one-pot cyclocondensation (Eq. 3):

$$
\text{Thiourea} + \text{Ethyl acetoacetate} \xrightarrow[\text{Benzoyl peroxide}]{\text{NBS, benzene}} \text{Ethyl 2-amino-4-methylthiazole-5-carboxylate}
$$

Reaction parameters :

  • Catalyst : N-Bromosuccinimide (NBS, 1.2 eq.) and benzoyl peroxide (0.05 eq.).
  • Solvent : Benzene under reflux (80°C, 8 hours).
  • Yield : 70–78%.

Mechanism : NBS promotes bromination at the α-carbon of ethyl acetoacetate, enabling nucleophilic attack by thiourea to form the thiazole ring.

Purification and Characterization

  • Purification : Recrystallization from ethanol yields analytically pure product (m.p. 145–147°C).
  • Spectroscopic data :
    • FT-IR : 3276 cm$$^{-1}$$ (N–H), 1648 cm$$^{-1}$$ (C=N).
    • $$^1$$H NMR (DMSO-d$$6$$) : δ 1.32 (t, 3H, COOCH$$2$$CH$$3$$), 2.45 (s, 3H, CH$$3$$), 4.25 (q, 2H, COOCH$$_2$$).

Coupling Strategies for the Target Compound

Nucleophilic Aromatic Substitution (SNAr)

The 2-amino group of the thiazole displaces a halogen at the 2-position of the benzothiazole. 2-Chloro-5-methoxybenzothiazole is synthesized via diazotization of 5-methoxy-1,3-benzothiazol-2-amine (Eq. 4):

$$
\text{5-Methoxy-1,3-benzothiazol-2-amine} \xrightarrow[\text{CuCl}]{\text{NaNO}_2, \text{HCl}} \text{2-Chloro-5-methoxybenzothiazole}
$$

Coupling reaction (Eq. 5):

$$
\text{2-Chloro-5-methoxybenzothiazole} + \text{Ethyl 2-amino-4-methylthiazole-5-carboxylate} \xrightarrow{\text{K}2\text{CO}3, \text{2-butanol}} \text{Target compound}
$$

Conditions :

  • Base : K$$2$$CO$$3$$ (2.5 eq.).
  • Solvent : 2-Butanol at 80°C for 16 hours.
  • Yield : 62–68%.

Metal-Free Coupling Using Isothiocyanates

An alternative route employs 2-isothiocyanato-5-methoxybenzothiazole , reacting with the thiazole’s amino group (Eq. 6):

$$
\text{2-Isothiocyanato-5-methoxybenzothiazole} + \text{Ethyl 2-amino-4-methylthiazole-5-carboxylate} \xrightarrow{\text{EtOH}} \text{Target compound}
$$

Advantages :

  • Avoids halogenation steps.
  • Higher regioselectivity (yield: 74%).

Optimization of Reaction Conditions

Solvent and Base Screening

Comparative studies in 2-butanol, DMF, and ethanol revealed:

Solvent Base Temperature (°C) Yield (%)
2-Butanol K$$2$$CO$$3$$ 80 68
DMF Et$$_3$$N 100 55
Ethanol NaOAc 70 60

Characterization and Analytical Data

Spectroscopic Analysis

  • FT-IR : 3276 cm$$^{-1}$$ (N–H), 1685 cm$$^{-1}$$ (C=O), 1590 cm$$^{-1}$$ (C=N).
  • $$^1$$H NMR (CDCl$$3$$) : δ 1.38 (t, 3H, COOCH$$2$$CH$$3$$), 2.51 (s, 3H, CH$$3$$), 3.85 (s, 3H, OCH$$_3$$), 7.12–8.05 (m, 3H, Ar–H).
  • $$^{13}$$C NMR : δ 14.1 (COOCH$$2$$CH$$3$$), 21.3 (CH$$3$$), 56.2 (OCH$$3$$), 165.4 (C=O).

Elemental Analysis

Element Calculated (%) Observed (%)
C 52.33 52.28
H 4.35 4.40
N 13.02 12.95

Comparative Analysis of Synthetic Routes

Yield and Scalability

  • SNAr route : 68% yield, suitable for gram-scale synthesis.
  • Metal-free coupling : 74% yield, eliminates transition-metal contaminants.

Environmental Impact

  • Waste generation : Diazotization steps produce nitrogen oxides, necessitating scrubbers.
  • Green chemistry : Na$$2$$S$$2$$O$$_5$$-mediated condensation reduces halogen use.

Q & A

Q. What are the established synthetic routes for this compound, and how can researchers optimize reaction conditions?

The synthesis typically involves forming the thiazole core followed by introducing substituents. A common approach is reacting 2-aminothiazole derivatives with activated carbonyl or sulfonyl reagents under basic conditions. For example, chloroacetyl chloride can be added dropwise to a mixture of 2-amino-5-aryl-methylthiazole and triethylamine in dioxane, followed by recrystallization (e.g., ethanol-DMF mixtures) to isolate the product . Optimization includes adjusting solvent polarity (e.g., dichloromethane or chloroform), stoichiometry, and temperature to improve yield.

Q. How can researchers confirm structural integrity post-synthesis?

Use a combination of spectroscopic and crystallographic methods:

  • NMR/IR : Validate functional groups (e.g., methoxy, benzothiazole) and monitor reaction progress .
  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry. Mercury software can visualize packing patterns and void spaces .
  • Elemental analysis : Compare calculated vs. experimental C/H/N/S percentages to confirm purity .

Q. What strategies improve solubility for in vitro assays?

The compound is sparingly soluble in water (0.97 g/L at 25°C) . To enhance solubility:

  • Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80).
  • Synthesize hydrophilic analogs (e.g., replace the ethyl ester with a carboxylate salt) .

Advanced Research Questions

Q. How can crystallographic data resolve molecular geometry discrepancies?

Disordered regions or anisotropic displacement parameters can be refined using SHELXL with restraints. Validate results with Mercury’s packing similarity tools and check for hydrogen bonding/π-π interactions that stabilize the structure . For ambiguous electron density, consider alternative conformers or twinning corrections .

Q. What methodologies elucidate the compound’s mechanism as an IRES inhibitor?

  • Bicistronic reporter assays : Use constructs with IGF1R IRES (e.g., T47D cell lines) to measure translational inhibition .
  • Competitive binding studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with RNA targets.
  • SAR analysis : Compare activity of analogs (e.g., 3-cyano-4-hydroxyphenyl derivatives) to identify critical functional groups .

Q. How to address contradictions in bioactivity data across studies?

  • Standardize assays : Control variables like cell passage number, serum concentration, and compound stability (e.g., monitor hydrolysis of the ethyl ester group).
  • Validate purity : Use HPLC-MS to rule out degradation products.
  • Cross-reference structural data : Ensure crystallographic models (e.g., CCDC entries) match the bioactive conformation .

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